3-(2-Methylbenzyl) Saligenin
Description
3-(2-Methylbenzyl) Saligenin is a saligenin derivative characterized by a 2-methylbenzyl substituent at the third position of the saligenin core (o-oxybenzyl alcohol). Saligenin itself is a phenolic alcohol derived from the hydrolysis of salicin, a natural glycoside found in willow bark (Salix spp.) . The addition of the 2-methylbenzyl group modifies its chemical reactivity, bioavailability, and biological activity compared to unmodified saligenin or other derivatives. This compound has been implicated in studies of organophosphate interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where its structural features influence binding and inhibition mechanisms .
Properties
Molecular Formula |
C₁₅H₁₆O₂ |
|---|---|
Molecular Weight |
228.29 |
Synonyms |
2-(Hydroxymethyl)-6-(2-methylbenzyl)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Saligenin and Its Natural Derivatives
Saligenin (o-oxybenzyl alcohol) is the metabolic precursor of salicylic acid, formed via oxidation. Its derivatives include:
- Salicin : A glycoside hydrolyzed by enzymes (emulsin, diastase) to release saligenin and glucose. Willow bark extracts containing salicin exhibit lower bioavailability than pure saligenin, likely due to matrix effects .
- Salicortin and Tremulacin : These are esterified salicin derivatives with additional acyl groups, which delay hydrolysis and prolong therapeutic effects (analgesic, antipyretic).
Key Differences :
Cresyl Saligenin Phosphate (CBDP)
CBDP, an organophosphate derivative of saligenin, shares structural similarities with 3-(2-Methylbenzyl) Saligenin. Studies show:
- Binding to Cholinesterases : The saligenin moiety in CBDP occupies the choline-binding site of AChE/BChE, while the o-cresyl group fits into the acyl pocket. This dual interaction results in irreversible inhibition .
- Hydrolysis Pathways: CBDP undergoes P-O bond cleavage (SN1 or SN2 mechanisms), releasing saligenin.
Comparison with 3-(2-Methylbenzyl) Saligenin :
- Substituent Effects : The 2-methylbenzyl group in 3-(2-Methylbenzyl) Saligenin may alter steric interactions in enzyme pockets compared to CBDP’s o-cresyl group.
- Reactivity: CBDP’s phosphate ester linkage is more reactive than the alcohol/phenol groups in 3-(2-Methylbenzyl) Saligenin, leading to distinct metabolic and inhibitory behaviors.
Positional Isomers: 2- and 4-Methylbenzyl Derivatives
The position of the methyl group on the benzyl substituent significantly impacts physicochemical properties. For example:
- 3-Methylbenzyl Isobutyrate (a structurally analogous ester) exhibits fruity odor notes absent in its 2- and 4-methylbenzyl isomers, highlighting the role of substitution patterns in molecular interactions .
Relevance to 3-(2-Methylbenzyl) Saligenin :
- Steric and Electronic Effects : The 2-methyl group may hinder rotation or electronic delocalization compared to 3- or 4-substituted analogs, affecting solubility, stability, and binding affinity.
Data Tables: Key Comparative Properties
Table 1. Structural and Functional Comparison
Table 2. Bioavailability and Hydrolysis Rates
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The 2-methylbenzyl group in 3-(2-Methylbenzyl) Saligenin may enhance hydrophobic interactions with enzyme pockets, similar to CBDP’s o-cresyl group, but with reduced electrophilicity .
- Analytical Challenges : Saligenin derivatives are poorly detected via ESI-MS due to weak ionization; GC-MS is recommended for accurate metabolite profiling .
Q & A
Q. What are the emerging applications of 3-(2-Methylbenzyl) Saligenin in materials science, and what methodological challenges persist?
- Applications : Recent studies explore its use as a monomer for bio-based polymers. Challenges include achieving high molecular weights without side reactions (e.g., crosslinking) .
- Innovation : Hybrid DFT-MD simulations predict polymerization kinetics, guiding catalyst selection (e.g., organocatalysts vs. metal complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
